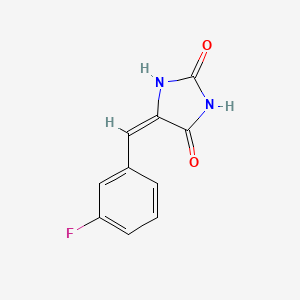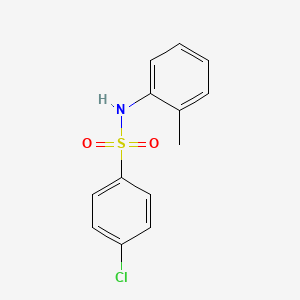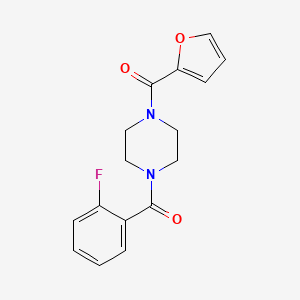
1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored through various methods. For example, the hydrogen chloride-promoted synthesis of 2-substituted thieno[2,3-d]pyrimidine-4-ones demonstrates a method for generating related compounds, showcasing the synthetic adaptability of thienylmethyl-substituted pyrimidinetriones (Akramov et al., 2016). This process underlines the critical steps and conditions necessary for the synthesis of complex pyrimidinetrione derivatives.
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives can be elucidated through various spectroscopic techniques. Studies such as those by Nagarajaiah and Begum (2015) on related compounds provide insight into the characterization and structural determinations of pyrimidine derivatives, which are crucial for understanding the molecular configuration and potential reactivity of such compounds (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
The chemical reactivity of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives can be complex, involving various reactions that illustrate the compound's versatility. For instance, reactions involving heteroaromatic azido compounds to prepare triazolothienopyrimidines highlight the potential for creating a wide range of derivatives through strategic functional group manipulations (Westerlund, 1980).
Physical Properties Analysis
The physical properties of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Studies focused on related compounds provide valuable information on how structural variations can influence these properties, offering insights into the manipulation of these characteristics for specific applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the potential applications and limitations of 1,3-dimethyl-5-(3-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Research on similar compounds, such as the exploration of pyrimidin-4-ones and their reactions with nitrating agents, sheds light on the chemical behavior of these molecules (Mamarakhmonov et al., 2016).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing a range of pyrimidine derivatives, including those related to the chemical structure . These studies often aim to explore the chemical reactivity and potential applications of these compounds in various fields such as medicinal chemistry and materials science. For example, the synthesis of thieno[2,3-d]pyrimidine derivatives has been reported, showcasing the chemical versatility and potential for further functionalization of these compounds (Alqasoumi et al., 2009).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor properties of pyrimidine derivatives. These compounds have shown promising results in preclinical models, indicating their potential as therapeutic agents. The exploration of novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety has highlighted some compounds with significant radioprotective and antitumor activities, opening new avenues for drug development (Alqasoumi et al., 2009).
Optical and Electronic Properties
The investigation of the optical and electronic properties of pyrimidine derivatives, including nonlinear optical (NLO) activities, is crucial for the development of new materials for optoelectronic applications. A study on the linear and nonlinear optical exploration of thiopyrimidine derivatives has provided valuable insights into their potential use in high-tech applications, such as in the creation of new types of optical switches or modulators (Hussain et al., 2020).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for constructing pyrimidine derivatives. These methodologies aim to improve the efficiency, selectivity, and environmental friendliness of the synthetic processes. For instance, the catalyst-free one-pot synthesis of diversely substituted compounds has been demonstrated, highlighting the potential for scalable and sustainable production of these chemicals (Brahmachari & Nayek, 2017).
properties
IUPAC Name |
1,3-dimethyl-5-(thiophen-3-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-4,6,8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIRJGIXICFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-thiophen-3-ylmethyl-pyrimidine-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)